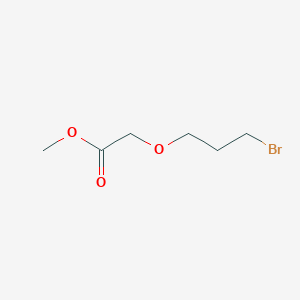
Methyl 2-(3-Bromopropoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(3-Bromopropoxy)acetate” is a chemical compound with the CAS Number: 433213-11-7 . It has a molecular weight of 211.06 and its IUPAC name is methyl 2-(3-bromopropoxy)acetate . The compound is typically a colorless to yellow liquid .
Molecular Structure Analysis
The molecular formula of “Methyl 2-(3-Bromopropoxy)acetate” is C6H11BrO3 . The InChI code for the compound is 1S/C6H11BrO3/c1-9-6(8)5-10-4-2-3-7/h2-5H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-(3-Bromopropoxy)acetate” is a colorless to yellow liquid . The compound has a molecular weight of 211.06 . Unfortunately, specific physical properties such as boiling point, melting point, and density were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen
Catalytic Processes and Chemical Synthesis
Enantioselective Hydrogenation : The hydrogenation of methyl acetoacetate to give optically pure methyl 3-hydroxybutyrate demonstrates the application of catalytic processes in achieving high activity and enantioselectivity under mild conditions. This process utilizes Bronsted acid and Ru–binap sites in a polydimethylsiloxane membrane matrix (Diedrik Tas et al., 1997).
Reactions with Acetone and Bromoacetone : The study on the reactions of lithium diphenylphosphinylide and diphenylphosphinothioylide with acetone and bromoacetone explores the chemical behavior of these compounds and their resultant products. This research contributes to the understanding of substitution reactions and the formation of complex phosphine oxides (M. Yoshifuji, H. Gomi, N. Inamoto, 1974).
Conversion of Methane to Methyl Acetate : An innovative approach for the direct conversion of methane to methyl acetate using nitrous oxide and carbon monoxide over heterogeneous catalysts containing rhodium and iron phosphate. This method highlights a potential application in utilizing methane, a significant greenhouse gas, for chemical synthesis (Q. Yuan, Qinghong Zhang, Ye Wang, 2005).
Synthesis of Drug Intermediates : An undergraduate course experiment that demonstrates the synthesis of methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate from 2-bromothiophene as a drug intermediate. This experiment emphasizes the practical applications of chemical synthesis in educational settings and drug development (W. Min, 2015).
Environmental and Miscellaneous Applications
- Atmospheric Degradation of Methyl Bromide : Research on the rapid degradation of atmospheric methyl bromide in soils reveals that this process is bacterially mediated, indicating a significant environmental sink for this compound. This study contributes to understanding the atmospheric lifecycle of methyl bromide and its impact on stratospheric ozone (J. Shorter et al., 1995).
Safety And Hazards
The safety data sheet for “Methyl 2-(3-Bromopropoxy)acetate” indicates that it is considered hazardous . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Precautionary measures include avoiding inhalation of vapour or mist, keeping away from sources of ignition, and wearing protective equipment .
Eigenschaften
IUPAC Name |
methyl 2-(3-bromopropoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO3/c1-9-6(8)5-10-4-2-3-7/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLSERPFRLUGLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-Bromopropoxy)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2927677.png)
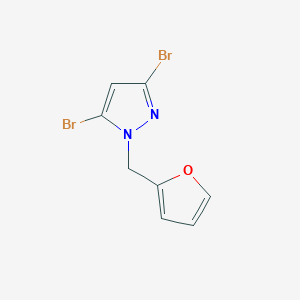
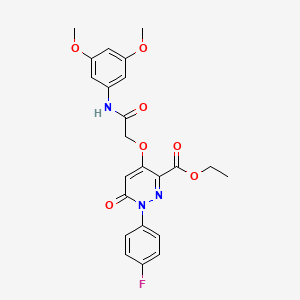
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2927682.png)
![3a-Methyl-1,1-dioxo-2-(2-triphenylphosphaniumylacetyl)-4,5,6,7-tetrahydro-[1,2]thiazolo[2,3-a]pyridin-3-olate](/img/structure/B2927683.png)
![(3-(4-fluorophenoxy)phenyl)((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2927684.png)
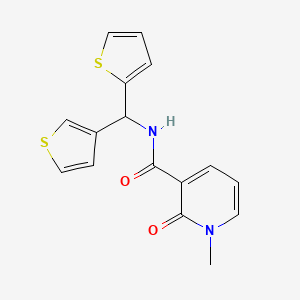

![16-(3-Methylbutyl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2927689.png)
![4-chloro-N-[(2-chlorophenyl)methyl]-3-ethoxybenzene-1-sulfonamide](/img/structure/B2927691.png)
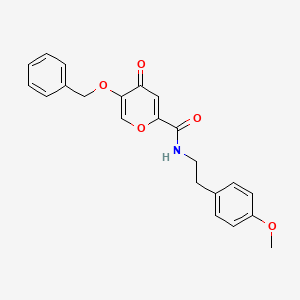
![2-(2,4-dichlorophenyl)-N-[3-[(2-fluorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B2927693.png)
![2-[(4-Chlorophenyl)amino]-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B2927695.png)